Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate
CAS No.:
Cat. No.: VC13685469
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO5 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate |
| Standard InChI | InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-8(16-6-7)9(13)15-4/h5-6H,1-4H3,(H,12,14) |
| Standard InChI Key | BTTOSJPNLDNHSK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a furan ring substituted at the 2- and 4-positions with a methyl carboxylate and Boc-protected amino group, respectively. The Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines, enabling selective reactivity during multi-step syntheses. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate |
| Molecular Formula | C₁₁H₁₅NO₅ |
| Molecular Weight | 241.24 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC |
| InChI Key | BTTOSJPNLDNHSK-UHFFFAOYSA-N |
| PubChem CID | 122513293 |
The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the Boc group enhances solubility in organic solvents, critical for reaction workups .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate typically proceeds via sequential protection, functionalization, and cyclization steps:
-
Amino Protection: A furan-2-carboxylate precursor undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Ring Functionalization: The 4-position is aminated via nucleophilic substitution or transition-metal-catalyzed coupling.
-
Esterification: Methylation of the carboxylate group using methanol and acid catalysis.
Source highlights analogous strategies in rhodium-catalyzed C–C bond cleavage/coupling reactions, where azetidine intermediates are functionalized similarly to achieve regioselective products. For instance, tert-butyl 3-(2-oxo-2-phenylethylidene)azetidine-1-carboxylate undergoes cyclization under catalytic conditions to yield furan analogues .
Optimization Challenges
Key challenges include avoiding premature Boc deprotection under acidic or oxidative conditions. Source demonstrates the use of ethyl nitroacetate in condensation reactions to stabilize reactive intermediates, a technique applicable to furan carboxylate syntheses .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s primary utility lies in synthesizing α-amino acid derivatives and heterocyclic drugs. For example:
-
Antiviral Agents: Boc-protected furans serve as precursors for protease inhibitors targeting viral replication.
-
Anticancer Scaffolds: Functionalization at the 4-position yields analogues with kinase inhibitory activity, as evidenced by studies on ethyl 3-(furan-2-yl)-2-nitropropanoate derivatives .
Peptide Mimetics
The Boc group enables seamless integration into solid-phase peptide synthesis (SPPS), where the furan ring mimics proline’s conformational rigidity in peptidomimetics .
Comparative Analysis with Related Furan Derivatives
| Compound | Key Differences | Applications |
|---|---|---|
| Ethyl 3-(furan-2-yl)propanoate | Lacks Boc protection; simpler ester | Flavoring agents, fragrances |
| Tert-butyl 3-cyanomethyleneazetidine | Azetidine core; nitrile functionalization | Cycloaddition reactions |
| Methyl 4-aminofuran-2-carboxylate | Unprotected amine; higher reactivity | Unstable intermediate in drug synthesis |
The Boc group in methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate confers superior stability over unprotected analogues, enabling storage and multi-step syntheses .
Future Research Directions
Green Chemistry Approaches
Developing solvent-free or catalytic methods to reduce waste, inspired by rhodium-catalyzed methodologies in source .
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could enhance tissue-specific delivery of anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume